molecular formula C7H15Cl2N3 B13654354 (1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride

(1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride

Cat. No.: B13654354
M. Wt: 212.12 g/mol
InChI Key: LRHTUSLURSGDKJ-ILKKLZGPSA-N
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Description

(1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Imidazole derivatives can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions vary but often involve mild temperatures and the use of solvents like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of imidazole derivatives typically yields imidazole N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets. For instance, imidazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This interaction can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

  • 1H-Imidazole-2-yl-methanamine
  • 1H-Imidazole-4-carboxaldehyde
  • 1H-Imidazole-5-carboxylic acid

Uniqueness

What sets (1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride apart is its specific substitution pattern and stereochemistry, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms .

Properties

Molecular Formula

C7H15Cl2N3

Molecular Weight

212.12 g/mol

IUPAC Name

(1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C7H13N3.2ClH/c1-5(2)6(8)7-9-3-4-10-7;;/h3-6H,8H2,1-2H3,(H,9,10);2*1H/t6-;;/m0../s1

InChI Key

LRHTUSLURSGDKJ-ILKKLZGPSA-N

Isomeric SMILES

CC(C)[C@@H](C1=NC=CN1)N.Cl.Cl

Canonical SMILES

CC(C)C(C1=NC=CN1)N.Cl.Cl

Origin of Product

United States

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